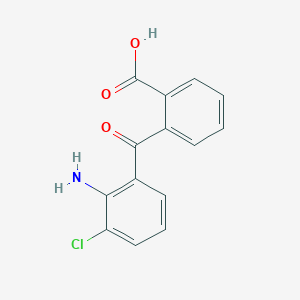
2-(2-Amino-3-chlorobenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and features both amino and chloro substituents on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-3-chlorobenzoyl)benzoic acid involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours . Another method involves the reaction of 2,3-dichlorobenzoic acid with ammonia gas in the presence of copper(I) chloride at high temperatures and pressures .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney nickel and hydrogen gas are commonly used for the reduction of nitro groups.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to substitute the chloro group.
Major Products
Aminobenzoic Acids: Reduction of the nitro group results in the formation of aminobenzoic acids.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-3-chlorobenzoyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Antiviral Activity: Derivatives of this compound have shown potential antiviral activity, particularly against adenoviruses.
Peptide Synthesis: It is used in the protection of amino groups during peptide synthesis.
Coordination Chemistry: It forms complexes with metals such as palladium and copper, which are studied for their catalytic properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-chlorobenzoyl)benzoic acid depends on its specific application. In antiviral research, its derivatives interact with viral proteins, inhibiting their function and preventing viral replication. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-chlorobenzoyl)benzoic acid: Similar structure but different position of the amino and chloro groups.
2-(2-Chlorobenzoylamino)benzoic acid: Lacks the amino group on the benzoyl ring.
Uniqueness
2-(2-Amino-3-chlorobenzoyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications such as antiviral research and peptide synthesis.
Properties
CAS No. |
85-51-8 |
|---|---|
Molecular Formula |
C14H10ClNO3 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-(2-amino-3-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19) |
InChI Key |
ZYRXOBYPDLSHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
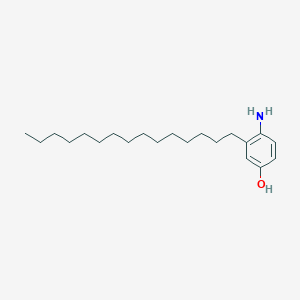
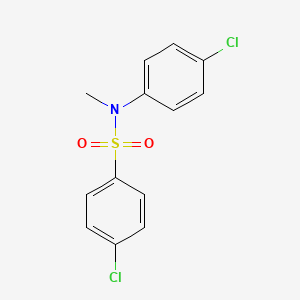


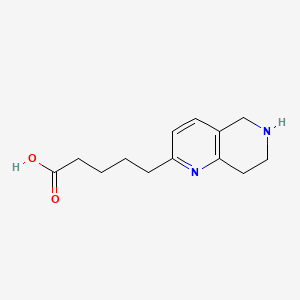
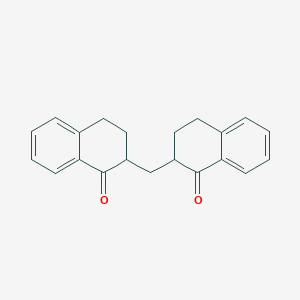
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
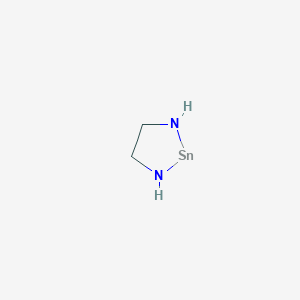
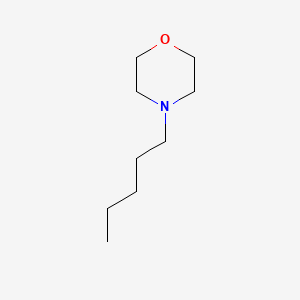
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
